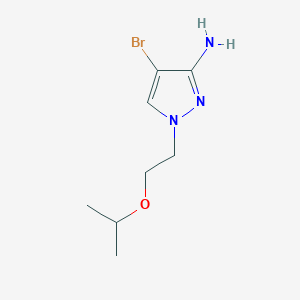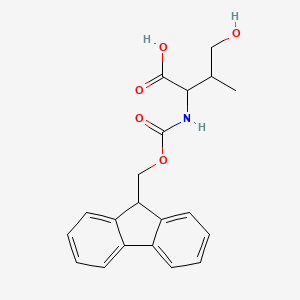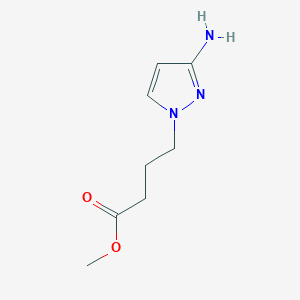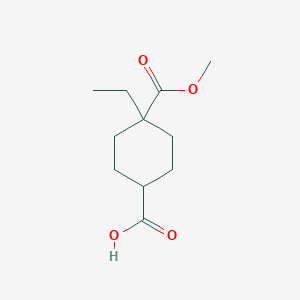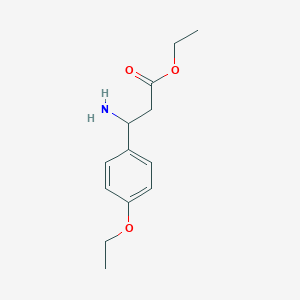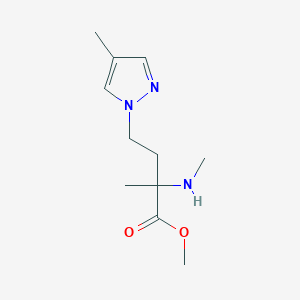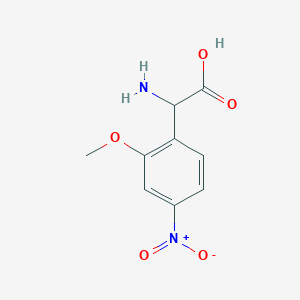
2-Amino-2-(2-methoxy-4-nitrophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(2-methoxy-4-nitrophenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-methoxy-4-nitrophenyl)acetic acid typically involves the nitration of 2-methoxyphenylacetic acid followed by amination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the methoxy group. The resulting nitro compound is then subjected to reductive amination using reagents such as sodium borohydride or hydrogen gas in the presence of a suitable catalyst to obtain the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-methoxy-4-nitrobenzaldehyde or 2-methoxy-4-nitrobenzoic acid.
Reduction: Conversion to 2-Amino-2-(2-methoxy-4-aminophenyl)acetic acid.
Substitution: Halogenated derivatives such as 2-Amino-2-(2-methoxy-4-chlorophenyl)acetic acid.
科学的研究の応用
2-Amino-2-(2-methoxy-4-nitrophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2-Amino-2-(2-methoxy-4-nitrophenyl)acetic acid exerts its effects is primarily through its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that further contribute to its biological effects.
類似化合物との比較
2-Amino-2-(2-methoxyphenyl)acetic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Amino-2-(4-nitrophenyl)acetic acid: Lacks the methoxy group, affecting its solubility and interaction with molecular targets.
2-Amino-2-(2-methoxy-4-chlorophenyl)acetic acid: Contains a chlorine atom instead of a nitro group, leading to variations in its chemical and biological properties.
Uniqueness: 2-Amino-2-(2-methoxy-4-nitrophenyl)acetic acid is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which confer distinct electronic and steric properties. These functional groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
特性
分子式 |
C9H10N2O5 |
|---|---|
分子量 |
226.19 g/mol |
IUPAC名 |
2-amino-2-(2-methoxy-4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H10N2O5/c1-16-7-4-5(11(14)15)2-3-6(7)8(10)9(12)13/h2-4,8H,10H2,1H3,(H,12,13) |
InChIキー |
XRSCDPJSGCCAFW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate](/img/structure/B13543550.png)

![6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13543561.png)

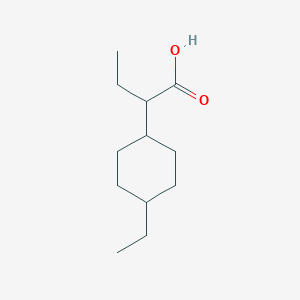

![(1-Oxaspiro[4.6]undecan-2-yl)methanamine](/img/structure/B13543578.png)
